

Vofatamab vs. Infigratinib: A Comparative Guide to FGFR3 Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vofatamab (**VsppltIgqIIs**) and Infigratinib, two distinct therapeutic agents targeting the Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, a critical driver in various cancers, notably urothelial carcinoma. This document summarizes their mechanisms of action, presents available clinical data, and outlines the experimental protocols from key clinical trials to inform research and drug development decisions.

At a Glance: Vofatamab vs. Infigratinib



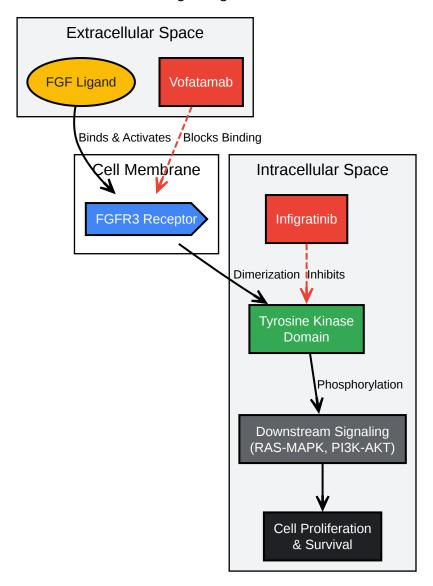
| Feature | Vofatamab (Vsppltlgqlls) | Infigratinib |
|---------------------|---|--|
| Drug Class | Human monoclonal antibody | Small molecule tyrosine kinase inhibitor |
| Target(s) | Specifically binds to the extracellular domain of FGFR3.[1][2][3] | Inhibits the kinase activity of FGFR1, FGFR2, and FGFR3. [4][5][6] |
| Mechanism of Action | Blocks ligand binding and prevents both wild-type and mutated FGFR3 activation and dimerization.[1][3][7] | Competitively binds to the ATP-binding site in the kinase domain of FGFRs, preventing autophosphorylation and downstream signaling.[5] |
| Administration | Intravenous (IV) infusion.[8][9] | Oral.[10][11] |

Mechanism of Action

Vofatamab is a human IgG1 monoclonal antibody that exhibits high specificity for the FGFR3 receptor.[1][12] Its primary mechanism involves binding to the extracellular domain of FGFR3, which sterically hinders the binding of its natural ligands, the fibroblast growth factors (FGFs). [3] This action prevents the dimerization and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades. Notably, Vofatamab is effective against both wild-type and genetically mutated forms of FGFR3.[1][3]

Infigratinib is an orally bioavailable small molecule that functions as an ATP-competitive tyrosine kinase inhibitor.[6][10] It targets the intracellular kinase domains of FGFR1, FGFR2, and FGFR3.[4] By occupying the ATP-binding pocket, Infigratinib prevents the autophosphorylation of the receptor, a critical step in its activation.[5] This blockade of phosphorylation effectively halts the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]





FGFR3 Signaling and Inhibition

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Figure 1. Mechanisms of Vofatamab and Infigratinib.

Clinical Efficacy

Direct head-to-head clinical trials comparing Vofatamab and Infigratinib are not available. The following tables summarize efficacy data from separate clinical trials in patients with urothelial carcinoma.

Vofatamab Clinical Trial Data



| Trial | Treatment Arm | Patient Population | N | Objective Response Rate (ORR) |
|--|--|--|------------------|---------------------------------------|
| FIERCE-21 (Phase II)[7][13] | Vofatamab Monotherapy | Metastatic Urothelial Carcinoma (mUC) with FGFR3 mutation/fusion, previously treated | 21 | Partial Response (PR) in 1 patient |
| Vofatamab + Docetaxel | mUC with FGFR3 mutation/fusion, previously treated | 21 | PR in 5 patients | |
| FIERCE-22 (Phase lb/II)[12] [14] | Vofatamab + Pembrolizumab | mUC, progressed after platinum-based chemotherapy | 35 | 36% (overall) |
| FGFR3 mutated/fusion | 7 | 43% | | |
| FGFR3 wild-type | 20 | 33% | _ | |

Infigratinib Clinical Trial Data



| Trial | Treatment Arm | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|----------------------------------|------------------|---|-------|-------------------------------------|----------------------------------|
| Phase Ib[10] | Infigratinib | mUC with FGFR3 alterations | 67 | 25.4% | 64.2% |
| First-line | 13 | 30.8% | 46.2% | | |
| Second-line or later | 54 | 24.1% | 68.5% | | |
| PROOF 302 (Phase III) [15] | Infigratinib | Adjuvant setting for high-risk resected UC with FGFR3 alterations | 20 | Not a primary endpoint | Not a primary endpoint |
| Placebo | 19 | | | | |

Note: The PROOF 302 trial was terminated early due to slow accrual and not for safety concerns, precluding definitive conclusions on efficacy in the adjuvant setting.[15][16]

Safety and Tolerability

Vofatamab Adverse Events (FIERCE-21 & FIERCE-22)

| Adverse Event (Any Grade) | Vofatamab Monotherapy/Combination |
|---------------------------|-----------------------------------|
| Decreased appetite | Common |
| Diarrhea | Common |
| Pyrexia (Fever) | Common |
| Asthenia | 21% |
| Rash | 12% |
| Anemia (Grade ≥3) | 10-19% |



A notable characteristic of Vofatamab is the absence of hyperphosphatemia, a common ontarget effect of small molecule FGFR inhibitors, due to its different mechanism of action.[12][17]

Infigratinib Adverse Events (Phase Ib & PROOF 302)

| Adverse Event (Any Grade) | Infigratinib |
|---------------------------|--------------|
| Hyperphosphatemia | 46% |
| Fatigue | 37% |
| Decreased appetite | 32% |
| Stomatitis | 25% |
| Elevated creatinine | 42% |
| Constipation | 37% |
| Anemia | 36% |
| Dry mouth | 31% |
| Alopecia | 31% |

Hyperphosphatemia is a recognized on-target effect of Infigratinib and other FGFR tyrosine kinase inhibitors.

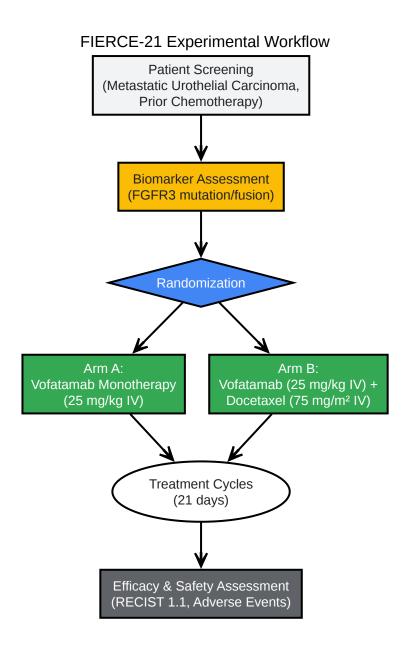
Experimental Protocols Vofatamab: FIERCE-21 Trial (NCT02401542)

The FIERCE-21 trial was a Phase Ib/II study evaluating Vofatamab alone or in combination with docetaxel in patients with locally advanced or metastatic urothelial carcinoma who had relapsed after or were refractory to at least one prior line of chemotherapy.[8][12]

- Patient Selection: Patients were required to have a pathogenic FGFR3 mutation or fusion identified by the FoundationONE assay on archival tumor samples.[7]
- Dosing:
 - Vofatamab monotherapy arm: 25 mg/kg administered as an IV infusion. [7][9]



- Combination therapy arm: Docetaxel at 75 mg/m² followed by Vofatamab at 25 mg/kg IV on day one of each 21-day cycle.[7] An additional dose of Vofatamab was given on day 8 of the first cycle.[9]
- Efficacy Assessment: Tumor response was evaluated by investigators according to RECIST
 1.1 criteria.[13] The primary endpoints were safety and objective response rate.[3]



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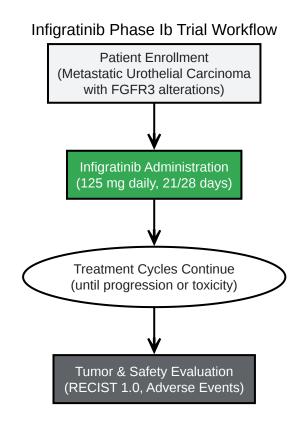
Figure 2. FIERCE-21 Trial Workflow.



Infigratinib: Phase Ib Trial in Urothelial Carcinoma

This was a multicenter, open-label, single-arm study of oral Infigratinib in patients with advanced cholangiocarcinoma or other solid tumors with FGFR alterations, including urothelial carcinoma.[10][18]

- Patient Selection: Eligible patients had metastatic urothelial carcinoma with activating FGFR3 mutations or fusions.[10]
- Dosing: Infigratinib was administered orally at a dose of 125 mg once daily for 21 days of a 28-day cycle.[10][18]
- Efficacy Assessment: The primary endpoint was objective response rate, with secondary endpoints including disease control rate, progression-free survival, and overall survival.[10] Tumor assessments were based on RECIST 1.0 criteria.[10]



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